molecular formula C15H18N2O2S B2381304 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea CAS No. 1251615-49-2

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea

Cat. No. B2381304
CAS RN: 1251615-49-2
M. Wt: 290.38
InChI Key: INECFRVSYUGYJL-UHFFFAOYSA-N
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Description

The compound “1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea” is a complex organic molecule. It contains a urea group (-NH-CO-NH-), which is a functional group that plays a key role in many biological processes. The molecule also contains a phenethyl group, which is a common motif in organic chemistry, and a thiophen-3-yl group, which is a sulfur-containing heterocycle .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the urea group and the attachment of the phenethyl and thiophen-3-yl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the urea group could lead to hydrogen bonding, which would influence the compound’s structure and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The urea group could participate in a variety of reactions, including hydrolysis and condensation . The thiophen-3-yl group could also be involved in various reactions, such as electrophilic aromatic substitution .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its potential use as a pharmaceutical or in materials science .

properties

IUPAC Name

1-(2-hydroxy-2-thiophen-3-ylethyl)-3-(2-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-14(13-7-9-20-11-13)10-17-15(19)16-8-6-12-4-2-1-3-5-12/h1-5,7,9,11,14,18H,6,8,10H2,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INECFRVSYUGYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea

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